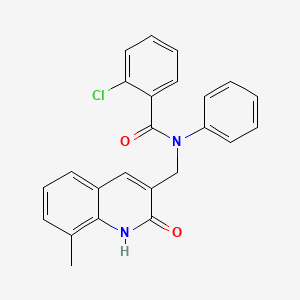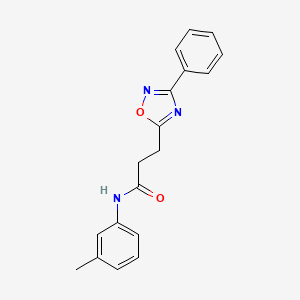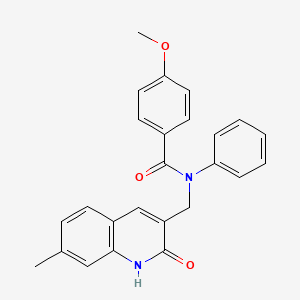
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. HM-3 belongs to the class of benzamide derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can affect various biochemical and physiological processes in the body. For example, it has been reported to reduce the levels of certain inflammatory mediators, such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the growth and proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit strong biological activities at low concentrations. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can cause cytotoxicity in certain cell lines.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride and sodium methoxide in dry methanol. The resulting product is then treated with phenylmagnesium bromide in the presence of copper(I) iodide to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in good yield.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential pharmacological applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFCFMCCYEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

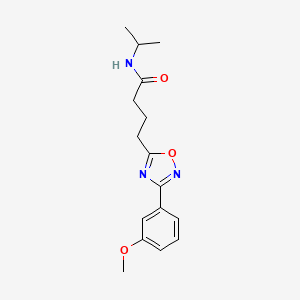

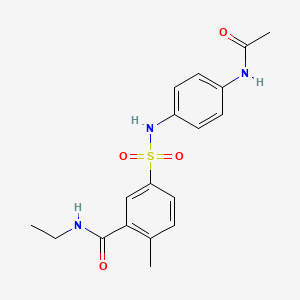

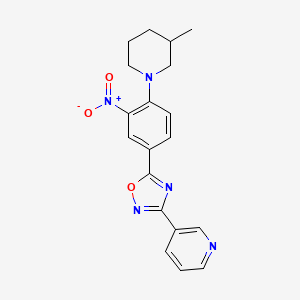
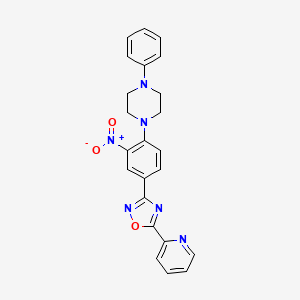
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
